4-(3-Methoxyphenyl)-1H-pyrrole-3-carbonitrile

Medicinal Chemistry Structure-Activity Relationship Computational Chemistry

4-(3-Methoxyphenyl)-1H-pyrrole-3-carbonitrile (CAS 87388-17-8) is a 4-aryl-substituted 1H-pyrrole-3-carbonitrile with molecular formula C12H10N2O and a molecular weight of 198.22 g/mol. It belongs to the broader class of polysubstituted pyrrole-3-carbonitriles, a scaffold recognized for its utility in medicinal chemistry—particularly as STING receptor agonists and kinase-targeting agents—and as a versatile synthetic building block for heterocyclic elaboration.

Molecular Formula C12H10N2O
Molecular Weight 198.22 g/mol
CAS No. 87388-17-8
Cat. No. B12886268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Methoxyphenyl)-1H-pyrrole-3-carbonitrile
CAS87388-17-8
Molecular FormulaC12H10N2O
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=CNC=C2C#N
InChIInChI=1S/C12H10N2O/c1-15-11-4-2-3-9(5-11)12-8-14-7-10(12)6-13/h2-5,7-8,14H,1H3
InChIKeyREDKIZXYXHVUHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Methoxyphenyl)-1H-pyrrole-3-carbonitrile (CAS 87388-17-8): Structural Identity and Compound Class for Procurement Screening


4-(3-Methoxyphenyl)-1H-pyrrole-3-carbonitrile (CAS 87388-17-8) is a 4-aryl-substituted 1H-pyrrole-3-carbonitrile with molecular formula C12H10N2O and a molecular weight of 198.22 g/mol . It belongs to the broader class of polysubstituted pyrrole-3-carbonitriles, a scaffold recognized for its utility in medicinal chemistry—particularly as STING receptor agonists and kinase-targeting agents—and as a versatile synthetic building block for heterocyclic elaboration [1]. The compound features a 3-methoxyphenyl substituent at the pyrrole 4-position and a nitrile group at the 3-position, a substitution pattern that distinguishes it from positional isomers (e.g., 5-aryl or 2-aryl analogs) and from 2-amino-functionalized derivatives that dominate the pyrrole-3-carbonitrile patent and research literature [2].

Why 4-(3-Methoxyphenyl)-1H-pyrrole-3-carbonitrile Cannot Be Interchanged with Positional Isomers or 2-Amino Analogs Without Experimental Validation


Within the pyrrole-3-carbonitrile chemotype, the position of the aryl substituent (4- vs. 5- vs. 2-) and the nature of additional ring substituents (H vs. NH2 at the 2-position) profoundly influence electronic distribution, conformational preferences, and hydrogen-bonding capacity—parameters that govern both target binding and metabolic stability [1]. In the STING agonist series reported by Shen et al., systematic variation of substituents on the aryl ring produced EC50 shifts spanning more than three orders of magnitude (from <0.1 nM to >100,000 nM), demonstrating that even minor structural perturbations yield functionally non-equivalent compounds [1]. Similarly, the Pagadala et al. study showed that within a single synthetic series of pyrrole-3-carbonitriles, MEK-1 docking scores and cancer cell line IC50 values varied markedly with substitution pattern, with select compounds outperforming doxorubicin and cisplatin while others were essentially inactive [2]. A procurement decision that treats 4-(3-methoxyphenyl)-1H-pyrrole-3-carbonitrile as interchangeable with its 4-(4-methoxyphenyl) isomer (CAS 934291-24-4), its 4-(2-methoxyphenyl) isomer (CAS 87388-19-0), or its 2-amino-4-(3-methoxyphenyl) analog (CAS 194787-90-1) without confirmatory data therefore carries a quantifiable risk of obtaining a compound with divergent biological, physicochemical, and synthetic utility profiles.

Quantitative Differentiation Evidence: 4-(3-Methoxyphenyl)-1H-pyrrole-3-carbonitrile vs. Closest Structural Analogs


Meta-Methoxy Substitution: Electronic and Steric Differentiation from Para- and Ortho-Methoxy Isomers

The 3-methoxy (meta) substitution on the 4-phenyl ring of 4-(3-methoxyphenyl)-1H-pyrrole-3-carbonitrile imparts distinct electronic and steric properties compared to its 4-(4-methoxyphenyl) para isomer (CAS 934291-24-4) and its 4-(2-methoxyphenyl) ortho isomer (CAS 87388-19-0). While no direct head-to-head biological comparison among these three isomers has been published, the Hammett σmeta value for OCH3 (+0.12) differs from σpara (−0.27), indicating that the meta-methoxy group is electron-withdrawing by resonance at the para position but electron-donating by induction at the meta position, producing different ring electron densities and dipole moments [1]. In the STING agonist SAR study by Shen et al. on 1H-pyrrole-3-carbonitrile derivatives, varying the substitution pattern on the aryl ring produced EC50 differences exceeding 10,000-fold in human THP1-Dual reporter assays, confirming that positional isomerism in this scaffold class can yield functionally non-equivalent compounds [2]. The meta-methoxy configuration also provides a distinct torsional angle between the phenyl and pyrrole rings compared to ortho-substituted analogs, influencing molecular shape and target complementarity [3]. This differentiation is a Class-level inference.

Medicinal Chemistry Structure-Activity Relationship Computational Chemistry

Absence of 2-Amino Group: Synthetic Versatility Advantage Over 2-Amino-4-(3-methoxyphenyl)-1H-pyrrole-3-carbonitrile

4-(3-Methoxyphenyl)-1H-pyrrole-3-carbonitrile lacks the 2-amino substituent present in 2-amino-4-(3-methoxyphenyl)-1H-pyrrole-3-carbonitrile (CAS 194787-90-1). This structural difference is critical for synthetic planning: the 2-amino group in the comparator engages in intramolecular hydrogen bonding with the 3-carbonitrile, reducing the electrophilicity of the nitrile carbon and sterically shielding the pyrrole C-2 position from electrophilic attack [1]. In the one-pot multicomponent synthesis described by Pagadala et al., 4-aryl-pyrrole-3-carbonitriles without 2-amino substitution were obtained in yields of 85–93% under catalyst-free aqueous conditions with reaction times of 2–3 hours, whereas 2-amino-substituted analogs required alternative synthetic routes with distinct precursors [2]. The target compound's unsubstituted C-2 position also permits direct functionalization via electrophilic substitution, Vilsmeier–Haack formylation, or Mannich reactions—transformations that are either precluded or require protection/deprotection sequences for the 2-amino analog [1]. The 2019 study by the same group further demonstrated that 4,5-substituted pyrrole-3-carbonitriles can be synthesized with yields up to 98% using Pd/C and HZSM-5 heterogeneous catalysts, a protocol compatible with the target compound's substitution pattern but not with 2-amino-bearing scaffolds, which require modified catalytic conditions [3]. This differentiation is a Class-level inference.

Synthetic Chemistry Building Block Utility Late-Stage Functionalization

C-4 Aryl Attachment: Regioisomeric Differentiation from 5-(3-Methoxyphenyl)-1H-pyrrole-3-carbonitrile in Biological Target Engagement

The attachment of the 3-methoxyphenyl group at the pyrrole C-4 position distinguishes this compound from its regioisomer 5-(3-methoxyphenyl)-1H-pyrrole-3-carbonitrile (CAS not indexed in major databases). In the STING agonist pharmacophore elucidated by Shen et al. (2023), the spatial relationship between the aryl substituent and the nitrile group proved critical for binding to the STING cytoplasmic domain, with certain regioisomeric arrangements producing EC50 values ranging from <0.1 nM (highly potent) to >100,000 nM (inactive) in human THP1-Dual NF-κB reporter assays [1]. Specifically, compound 14a in that series demonstrated an IC50 of 16.11 nM against STING, while structural variants with altered aryl positioning showed diminished or abolished activity [2]. In the MEK-1 docking simulations conducted by Pagadala et al. on pyrrole-3-carbonitrile derivatives, the binding pose and computed interaction energies were sensitive to the regioisomeric arrangement of aryl substituents, with only specific substitution patterns achieving favorable hydrogen-bond networks with the MEK-1 active site [3]. Although no published study has directly compared 4-(3-methoxyphenyl)-1H-pyrrole-3-carbonitrile with its 5-aryl regioisomer in the same assay, the class-level SAR data indicates that regioisomerism can produce functionally distinct compounds, and selection between regioisomers should be guided by the intended biological target. This differentiation is a Class-level inference.

Drug Discovery STING Agonism Kinase Inhibition

Important Caveat: Absence of Direct Head-to-Head Comparative Biological Data for This Specific Compound

A systematic search of PubMed, PubMed Central, ChEMBL, BindingDB, ZINC, Google Patents, and major vendor catalogs (excluding prohibited sources) did not identify any peer-reviewed publication or patent reporting quantitative biological activity data (IC50, EC50, Ki, Kd, MIC, or growth inhibition) specifically for 4-(3-methoxyphenyl)-1H-pyrrole-3-carbonitrile (CAS 87388-17-8) [1]. The ZINC15 database entry ZINC0000384468189 (an analog) and ChEMBL searches both report no known biological activity for this compound [2]. The compound is listed in chemical supplier catalogs (Chemsrc, ChemicalBook) with basic identifiers but without assay data . Consequently, all differentiation claims presented in this guide are based on class-level inferences from structurally related pyrrole-3-carbonitriles (Shen et al. 2023 STING SAR; Pagadala et al. 2015 synthesis and MEK-1 docking), supported by established principles of physical organic chemistry (Hammett relationships, regioisomeric effects on molecular recognition). No head-to-head comparative data exist to quantitatively support the superiority or inferiority of this compound relative to any named comparator. This evidence gap constitutes a significant procurement risk for applications where biological activity is the primary selection criterion. This is Supporting evidence.

Evidence Gap Analysis Procurement Risk Assessment Experimental Validation Requirement

Recommended Procurement and Application Scenarios for 4-(3-Methoxyphenyl)-1H-pyrrole-3-carbonitrile Based on Available Evidence


Scaffold-Hopping and SAR Library Synthesis in STING Agonist or Kinase Inhibitor Programs

The compound's 4-aryl-1H-pyrrole-3-carbonitrile core with an unsubstituted C-2 position makes it suitable as a scaffold-hopping starting point for medicinal chemistry programs targeting STING (as per Shen et al. 2023 SAR framework) or MEK-1 (as per Pagadala et al. 2015 docking studies) [1]. The meta-methoxy substitution provides a distinct electronic and steric profile compared to para- and ortho-methoxy variants commonly found in screening libraries, enabling exploration of underexploited regions of chemical space. Procurement is recommended when the research objective involves systematic SAR exploration of aryl substitution effects on pyrrole-3-carbonitrile biological activity, particularly when comparator data against the 4-(4-methoxyphenyl) and 4-(2-methoxyphenyl) isomers are collected within the same experimental campaign.

Late-Stage Diversification via C-2 Electrophilic Functionalization

The absence of a 2-amino substituent makes this compound a superior choice over 2-amino-4-(3-methoxyphenyl)-1H-pyrrole-3-carbonitrile (CAS 194787-90-1) for synthetic workflows requiring C-2 functionalization, including Vilsmeier–Haack formylation, Mannich reactions, or direct halogenation [1]. The one-pot multicomponent synthetic protocol described by Pagadala et al. (2015) is compatible with this substitution pattern and can deliver yields of 85–93% under environmentally benign aqueous conditions, or up to 98% using Pd/C and HZSM-5 heterogeneous catalysis for scaled production [2]. This scenario is most relevant for academic and industrial synthetic chemistry groups building focused pyrrole libraries for biological evaluation.

Physicochemical Comparator in Isomer Profiling Studies

The meta-methoxy substitution pattern (σmeta = +0.12) provides a distinct electronic profile compared to the para-methoxy isomer (σpara = −0.27) [1]. This compound can serve as a key comparator in studies designed to quantify the impact of methoxy substitution position on physicochemical properties (logP, solubility, metabolic stability) and in vitro ADME parameters within the pyrrole-3-carbonitrile series. Procurement of all three positional isomers (ortho, meta, para) from a single supplier enables internally controlled head-to-head comparisons that can fill the current evidence gap identified in Section 3 of this guide.

Synthetic Building Block for Heterocyclic Annulation Chemistry

The nitrile group at the 3-position, combined with the unsubstituted C-2 and C-5 positions of the pyrrole ring, makes this compound a versatile building block for constructing fused heterocyclic systems (e.g., pyrrolo[2,3-d]pyrimidines, pyrrolo[3,2-d]pyrimidines) via cyclocondensation reactions with amidines, guanidines, or hydrazines [1]. The meta-methoxyphenyl substituent at C-4 remains intact during these annulation reactions, allowing introduction of a pre-installed aryl pharmacophore into more complex heterocyclic scaffolds. This application leverages the compound's structural features that are directly established by its CAS registry entry and molecular identity, independent of biological activity data.

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